molecular formula C8H12N4 B1356849 4-(Piperazin-1-yl)pyrimidine CAS No. 51047-52-0

4-(Piperazin-1-yl)pyrimidine

Cat. No. B1356849
CAS RN: 51047-52-0
M. Wt: 164.21 g/mol
InChI Key: CBQYFXRCWSZCQW-UHFFFAOYSA-N
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Description

“4-(Piperazin-1-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . It has been used as a derivatization reagent for the carboxyl groups on peptides .


Synthesis Analysis

The synthesis of “4-(Piperazin-1-yl)pyrimidine” involves various chemical reactions. For instance, it has been used as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine . Other synthesis methods have also been reported in the literature .


Molecular Structure Analysis

The molecular structure of “4-(Piperazin-1-yl)pyrimidine” consists of a pyrimidine ring attached to a piperazine ring . The exact arrangement of these rings and their substituents can be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

“4-(Piperazin-1-yl)pyrimidine” can undergo various chemical reactions. For example, it has been used as a reagent in the carbodiimide chemistry for mass spectrometry (MS) analysis . Other chemical reactions involving this compound have also been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Piperazin-1-yl)pyrimidine” can be determined through various analytical techniques. According to PubChem, this compound has a molecular weight of 164.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .

Scientific Research Applications

Metabolism and Pharmacokinetics

4-(Piperazin-1-yl)pyrimidine, specifically PF-00734200, a dipeptidyl peptidase IV inhibitor, has been explored for its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. The studies revealed that it is eliminated through both metabolism and renal clearance, with hydroxylation at the 5' position of the pyrimidine ring being a major metabolic pathway (Sharma et al., 2012).

Antimicrobial Activity

Derivatives of 4-(Piperazin-1-yl)pyrimidine have shown promising antimicrobial activity. Compounds such as 2-(4-ethoxycarbonylthiazol-2-ylamino)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate have demonstrated high antimicrobial activity, highlighting the potential of these derivatives in combating microbial infections (Yurttaş et al., 2016).

Receptor Antagonism

Research into 4-(Piperazin-1-yl)pyrimidine derivatives has also included their application as 5-HT7 receptor antagonists. Modifications to the pyrimidine core and the inclusion of various substituents have been investigated to enhance binding affinity and selectivity for 5-HT7 receptors (Strekowski et al., 2016).

Anti-Histaminic Activity

The compound has been investigated for its anti-histaminic properties. Novel pyrimidines prepared from 4'-piperazine acetophenone with guanidine HCl have shown significant anti-histaminic activity, comparable to established anti-histaminic drugs (Rahaman et al., 2009).

Anticancer Activity

Derivatives of 4-(Piperazin-1-yl)pyrimidine, such as PD0205520, have been under investigation as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), showing potential in cancer treatment. The synthesis and biological evaluation of these derivatives have been a key area of research (Zhang et al., 2005).

Antitumor Activity

The antitumor activities of certain N1-(indan-5-yl)amidrazones incorporating 4-(Piperazin-1-yl)pyrimidine have been studied, with some compounds showing activity against breast cancer cells (Daldoom et al., 2020). Similarly, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated antiproliferative effects against various human cancer cell lines (Mallesha et al., 2012).

Monoamine Oxidase Inhibition

2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives have been synthesized and screened for their monoamine oxidase A and B inhibitory activity, demonstrating selective MAO-A inhibitory activity (Kaya et al., 2017).

Synthesis and Chemical Properties

The synthesis and properties of various compounds incorporating 4-(Piperazin-1-yl)pyrimidine have been explored, contributing to the understanding of their chemical behavior and potential applications in pharmaceutical research (Anthal et al., 2018).

properties

IUPAC Name

4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-10-7-11-8(1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQYFXRCWSZCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592770
Record name 4-(Piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)pyrimidine

CAS RN

51047-52-0
Record name 4-(Piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 7.4 g (0.0256 mol) of 1-(2-chloro-4-pyrimidinyl)-4-(phenylmethyl)piperazine in 100 ml of ethanol was hydrogenated in the presence of 2 g of 10% palladium/charcoal for 4 hours at 40° C. under 5 bar of hydrogen pressure. The crude product obtained after conventional working up was purified by column chromatography over silica gel (30-60 μm) using FM1/cyclohexane 9/1 (v/v) as eluant. Colourless crystals, Rf=0.3 (FM1/cyclohexane 9/1 (v/v)); Macherey-Nagel POLYGRAM® SIL G/UV254, ready-made films for TLC). Yield: 1.7 g (40.7% of theory).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

1-(Benzyl)-4-(4-chloropyrimidin-6-yl)piperazine (58.0 g) was dissolved, with some heating, in methanol (700 ml), treated with 10% Pd on activated carbon (11.6 g) and agitated and hydrogenated at atmospheric pressure for 8 h. The catalyst was removed by filtering through celite. The filtrate thus obtained was then evaporated under reduced pressure to a yellow-brown viscous gum which was chromatographed through 60 υm silica gel, eluting with 5% methanol, 1% ammonium hydroxide and 94% dichloromethane to obtain 4-(4-pyrimidinyl)piperazine, as a white solid, 25 g (76% yield based on prehydrogenation substrate);
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
J Chen, Z Sang, L Li, L He, L Ma - Molecular Diversity, 2017 - Springer
A series of fused-pyrimidine derivatives were prepared and evaluated for their agonistic activities against human GPR119. Compound 9i showed high potent agonistic activity against …
Number of citations: 15 link.springer.com
CS Munikrishnappa, SB Puranik, GVS Kumar… - European Journal of …, 2016 - Elsevier
A novel series of 5-bromo-pyrimidine derivatives (5a-l, 6a-h, 9a-m and 10a-d) were synthesized through multi step reactions starting from 5-bromo-2,4-dichloro pyrimidine. The newly …
Number of citations: 14 www.sciencedirect.com
MY Chu-Moyer, WE Ballinger, DA Beebe… - Journal of medicinal …, 2002 - ACS Publications
… 2-Methoxymethyl-4-piperazin-1-yl-pyrimidine (5). To a solution of mesylate 1b (43.6 g, 0.20 mol) in THF (400 mL) was added piperazine (4, 34.4 g, 0.4 mol). This mixture was heated to …
Number of citations: 68 pubs.acs.org
X Wencheng, Z Linna, Y Yanzhen, Y Dezhi… - Chemical Biology …, 2014 - pubs.iscience.in
A three-dimensional quantitative structure–activity relationship (3D-QSAR) model of 42 ATP-competitive Akt inhibitors with the scaffold of 4-(piperazin-1-yl) pyrimidine was constructed …
Number of citations: 5 pubs.iscience.in
C Nie, Q Li, Y Qiao, J Hu, M Gao, Y Wang… - European Journal of …, 2020 - Elsevier
N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) is a potent and extensively studied urea-based TRPV1 antagonist. Although BCTC was effective in …
Number of citations: 8 www.sciencedirect.com
GV Kumar, KA Sridhar - International Journal of …, 2019 - search.ebscohost.com
A novel series of 5-bromo-pyrimidine derivatives (3, 4, 5a-l and 6a-h) were synthesized through multi step reactions starting from 5-bromo-2, 4-dichloro pyrimidine. The newly …
Number of citations: 0 search.ebscohost.com
CL Steffen, P Kaya… - Biochemical Society …, 2023 - portlandpress.com
… The common chemical theme of these compounds in addition to their identical warhead is the 4-piperazin-1-yl-pyrimidine scaffold core that was essentially introduced with ARS-1620 […
Number of citations: 7 portlandpress.com
M Kono, T Matsumoto, T Imaeda, T Kawamura… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of piperazine ureas were designed, synthesized, and evaluated for their potential as novel orally efficacious fatty acid amide hydrolase (FAAH) inhibitors for the treatment of …
Number of citations: 20 www.sciencedirect.com
V Battisti, J Moesslacher, R Abdelnabi, P Leyssen… - 2022 - chemrxiv.org
The worldwide re-emerge of the Chikungunya virus (CHIKV), the high morbidity associated with it, and the lack of an available vaccine or antiviral treatment make the development of a …
Number of citations: 2 chemrxiv.org
BE Blass, R Gao, KM Blattner, JC Gordon… - Medicinal Chemistry …, 2022 - Springer
The sigma-2 (σ 2 ) receptor was discovered nearly 40 years ago and was recently identified as the Transmembrane Protein 97 (TMEM97, also known as MAC30 (Meningioma-…
Number of citations: 4 link.springer.com

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